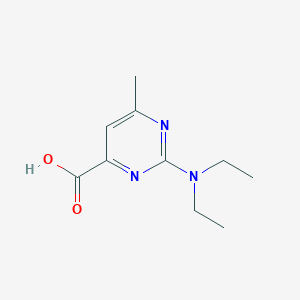

2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

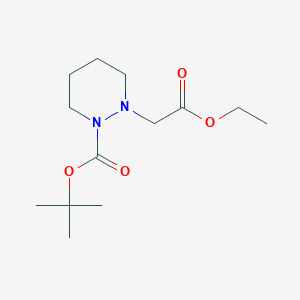

The compound “2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid” likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “2-(Diethylamino)” part suggests the presence of a diethylamino group attached to the second position of the pyrimidine ring. The “6-methyl” indicates a methyl group attached to the sixth position of the ring. The “4-carboxylic acid” part indicates a carboxylic acid group attached to the fourth position of the ring .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrimidine ring might undergo reactions typical of aromatic compounds. The diethylamino group could participate in acid-base reactions, and the carboxylic acid group could undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a carboxylic acid group could result in the compound being acidic. The diethylamino group could confer basic properties .Wissenschaftliche Forschungsanwendungen

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, have been studied for their effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding these effects is crucial for metabolic engineering strategies aimed at increasing microbial robustness in industrial processes (Jarboe, Royce, & Liu, 2013).

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives, such as 5H-pyrano[2,3-d]pyrimidines, are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review by Parmar, Vala, & Patel (2023) covers synthetic pathways employing hybrid catalysts for the development of these derivatives, highlighting the potential for creating novel pharmaceuticals (Parmar, Vala, & Patel, 2023).

Solvent Developments for Carboxylic Acid Extraction

In the context of bio-based chemical production, liquid-liquid extraction (LLX) technologies for recovering carboxylic acids from aqueous streams have been reviewed. This research is critical for the sustainable production of bio-based plastics and highlights the need for novel solvents and regeneration strategies (Sprakel & Schuur, 2019).

Central Nervous System (CNS) Acting Drugs

Functional chemical groups, including pyrimidines, play a significant role in the synthesis of compounds with CNS activity. The review by Saganuwan (2017) identifies functional groups in heterocycles, such as pyrimidine, that may serve as lead molecules for synthesizing CNS-active compounds, indicating the potential for novel therapeutic agents (Saganuwan, 2017).

Biomass-derived Chemicals for Drug Synthesis

Levulinic acid (LEV), with carboxyl and carbonyl functional groups, showcases the utility of carboxylic acids in drug synthesis. This review emphasizes LEV's role in synthesizing value-added chemicals and its potential in medicinal fields, such as cancer treatment and medical materials, highlighting the versatility and importance of carboxylic acid derivatives in drug development (Zhang et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(diethylamino)-6-methylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-4-13(5-2)10-11-7(3)6-8(12-10)9(14)15/h6H,4-5H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAYCVJXFBEINR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate](/img/structure/B1345248.png)

![2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1345261.png)

![ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B1345262.png)

![5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine](/img/structure/B1345265.png)

![Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate](/img/structure/B1345266.png)